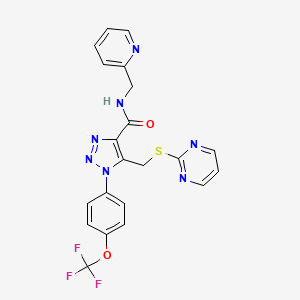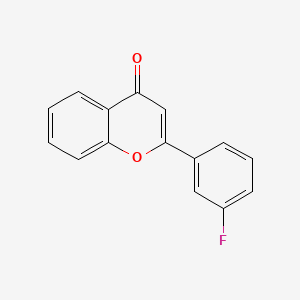
4-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that features a furan ring and a triazole ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to improve yield and selectivity. The general reaction scheme is as follows:
Preparation of Azide and Alkyne: The azide is prepared from the corresponding amine by reaction with sodium azide. The alkyne is typically synthesized from the corresponding halide by reaction with a strong base.
Cycloaddition Reaction: The azide and alkyne are then reacted in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione.
Reduction: The triazole ring can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Furan-2,5-dione.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: It has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound can be used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues, while the furan ring can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-(furan-2-yl)-1H-1,2,3-triazole: Lacks the phenyl group, which may affect its biological activity and chemical properties.
1-phenyl-1H-1,2,3-triazole:
4-(thiophen-2-yl)-1-phenyl-1H-1,2,3-triazole: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and reactivity.
Uniqueness
4-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole is unique due to the combination of the furan and triazole rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-(furan-2-yl)-1-phenyltriazole |
InChI |
InChI=1S/C12H9N3O/c1-2-5-10(6-3-1)15-9-11(13-14-15)12-7-4-8-16-12/h1-9H |
InChI Key |
MUQYNKYWLGTWQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


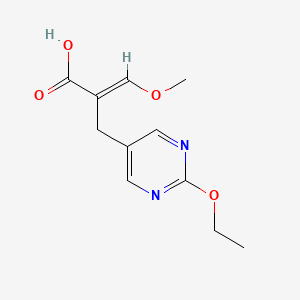
![1-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3,4-dichlorophenyl)urea](/img/structure/B14122617.png)
![1-Propanaminium,N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctyl)amino]-, inner salt](/img/structure/B14122623.png)
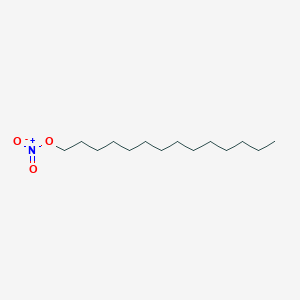
![benzyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14122630.png)
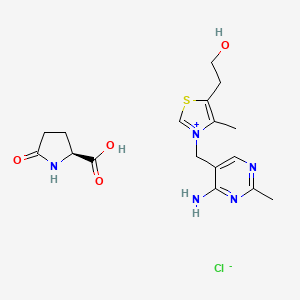
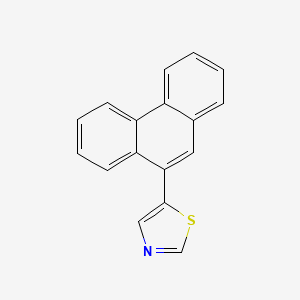
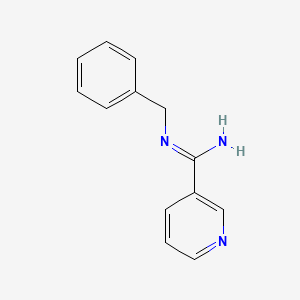
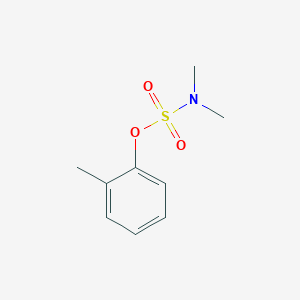
![(E)-1-isopropyl-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B14122656.png)
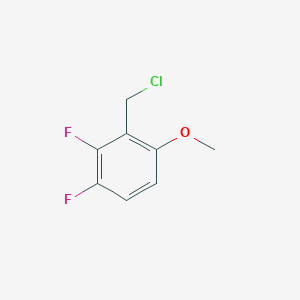
![N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B14122685.png)
